molecular formula C20H18ClN3O2S B2412955 N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-ethoxybenzamide CAS No. 392254-16-9

N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-ethoxybenzamide

Cat. No.: B2412955
CAS No.: 392254-16-9
M. Wt: 399.89
InChI Key: IRQMWNTXGXEBNF-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a new series of biologically active triazole and pyrazole compounds containing 2, 4-disubstituted thiazole analogues were synthesized from p-hydroxy benzaldehyde and phenyl hydrazine . Another study reported the synthesis of hydrazine-coupled pyrazoles .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques such as FTIR, 1H-NMR, 13C-NMR, and LCMS .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For instance, the reaction mixture was protonated with an aqueous ammonium chloride solution to create primary alcohol 3 from the intermediate complex .

Scientific Research Applications

Synthesis and Pharmacological Activities

A study described the synthesis of substituted pyrazole derivatives from N1-[4-(cinnamoyl) phenyl]-5-chloro-2-methoxybenzamides, prepared from N-(4-acetylphenyl)-5-chloro-2-methoxybenzamide as the starting material. These compounds showed significant anti-inflammatory activities with low toxicity, indicating their potential for pharmacological applications (Abdulla et al., 2014).

Antiproliferative Activity and Structural Analysis

Another research focused on the design, synthesis, and structural analysis of a compound with notable antiproliferative activity against several human cancer cell lines, including colon, lung, and gastric cancers. This study highlights the compound's promising anticancer activity and provides insights into its molecular structure through crystal structure determination and density functional theory (DFT) calculations (Huang et al., 2020).

New Synthesis Approaches and Anti-tumor Evaluations

Research on the synthesis of thiophene, thieno[2,3-b]pyridine, and thiazole derivatives, derived from cyanoacetylhydrazine, demonstrated these compounds' higher inhibitory effects on various human tumor cell lines compared to doxorubicin. This study suggests the potential therapeutic value of these derivatives in cancer treatment (Mohareb et al., 2014).

Molecular Docking and Quantum Chemical Calculations

Investigations into the molecular structure and biological effects of certain compounds have been conducted through quantum chemical calculations and molecular docking studies. These studies aim to predict the biological activity based on the compound's interaction with specific proteins, offering insights into their potential as therapeutic agents (Viji et al., 2020).

Antimicrobial and Anticancer Agents

Several novel pyrazole derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities. Some compounds displayed higher anticancer activity than doxorubicin, along with good to excellent antimicrobial activity, highlighting their potential as dual-function therapeutic agents (Hafez et al., 2016).

Mechanism of Action

A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .

Safety and Hazards

Pyraclostrobin, a similar compound, is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is toxic and recommended to be avoided by humans. It does cause some degree of reproductive and developmental failure in mammals but does not absorb well through the skin. It is likely to bioaccumulate in aquatic organisms .

Future Directions

The future directions of similar compounds have been discussed in the literature. For instance, the hydrazine-coupled pyrazole derivatives may be considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .

Properties

IUPAC Name

N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-ethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O2S/c1-2-26-16-9-3-13(4-10-16)20(25)22-19-17-11-27-12-18(17)23-24(19)15-7-5-14(21)6-8-15/h3-10H,2,11-12H2,1H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRQMWNTXGXEBNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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